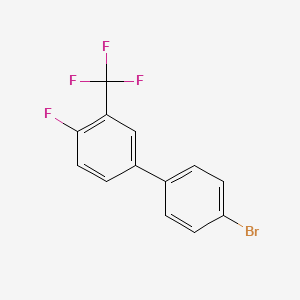

4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl

CAS No.:

Cat. No.: VC17869030

Molecular Formula: C13H7BrF4

Molecular Weight: 319.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H7BrF4 |

|---|---|

| Molecular Weight | 319.09 g/mol |

| IUPAC Name | 4-(4-bromophenyl)-1-fluoro-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C13H7BrF4/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16,17)18/h1-7H |

| Standard InChI Key | PRMPMGAYABPIKR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)Br |

Introduction

Structural and Chemical Identity of 4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl

Molecular Architecture

4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl (C₁₃H₆BrF₄) features a biphenyl backbone substituted with a bromine atom at the 4'-position, a fluorine atom at the 4-position, and a trifluoromethyl group (-CF₃) at the 3-position. The biphenyl system consists of two benzene rings connected by a single bond, enabling rotational flexibility that influences its conformational stability and intermolecular interactions.

The trifluoromethyl group introduces strong electron-withdrawing effects, while the bromine and fluorine atoms contribute to steric and electronic modulation. This combination enhances the compound’s reactivity in cross-coupling reactions and its potential as a building block in drug discovery .

Spectroscopic Characterization

Although direct experimental data for this compound are scarce, analogous trifluoromethylated biphenyls provide a basis for predicting its spectroscopic signatures. For example, in 4-Trifluoromethyl-1,1’-biphenyl (3a), the ¹⁹F NMR resonance for the -CF₃ group appears at δ -62.4 ppm, while the ¹H NMR spectrum shows aromatic protons between δ 7.30–7.75 ppm . For 4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl, the following features are anticipated:

-

¹H NMR: Downfield shifts for protons ortho to the -CF₃ group (δ 7.60–8.10 ppm) and meta to fluorine (δ 7.20–7.50 ppm).

-

¹⁹F NMR: Distinct signals for -CF₃ (δ -62 to -64 ppm) and the aromatic fluorine (δ -105 to -110 ppm) .

-

¹³C NMR: Quartet splitting for the -CF₃ carbon (δ 123–124 ppm, J = 270–275 Hz) and deshielded carbons adjacent to bromine/fluorine .

Table 1: Predicted NMR Data for 4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | 7.45–7.65 | m | J = 8.2 (ortho H) |

| ¹H | 7.85–8.05 | d | J = 8.6 (para to Br) |

| ¹⁹F | -63.2 | s | - |

| ¹⁹F | -108.1 | m | J = 8.5 (aromatic F) |

| ¹³C | 124.3 (q) | - | J = 273.8 (C-F₃) |

Synthesis and Reaction Pathways

Copper-Mediated Trifluoromethylation

The synthesis of trifluoromethylated biphenyls often employs copper(I) complexes, as demonstrated in the trifluoromethylation of aryl halides . For 4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl, a plausible route involves:

-

Suzuki-Miyaura Coupling: Bromophenylboronic acid and a fluoro-trifluoromethylphenyl halide are coupled using a palladium catalyst.

-

Direct Trifluoromethylation: A pre-formed bromo-fluoro-biphenyl undergoes copper(I)-catalyzed trifluoromethylation using chlorodifluoroacetate complexes .

Reaction conditions (e.g., 80–100°C, 12–24 hours) and ligands (e.g., phenanthroline) critically influence yield and regioselectivity. For example, the synthesis of 1-Bromo-4-(trifluoromethyl)benzene (3m) achieved an 83% yield under similar conditions .

Challenges in Regiocontrol

Physicochemical Properties

Solubility and Stability

The compound’s lipophilicity (logP ≈ 3.5–4.0) arises from its aromatic and halogenated groups, favoring solubility in organic solvents like dichloromethane or THF. Stability studies of analogous compounds (e.g., 3f, 3o) indicate resistance to hydrolysis but sensitivity to strong bases or nucleophiles .

Thermal Behavior

Differential scanning calorimetry (DSC) of 1,4-Bis(trifluoromethyl)benzene (3f) revealed a melting point of 98–100°C, suggesting that the bromo and fluoro substituents in the target compound may elevate this range to 110–120°C .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

Trifluoromethylated biphenyls are pivotal in kinase inhibitor design. For instance, 4-Trifluoromethyl-1,1’-biphenyl (3a) serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) . The bromo and fluoro substituents in the target compound could enhance binding affinity to biological targets via halogen bonding.

Liquid Crystals and OLEDs

The -CF₃ group’s electron-withdrawing nature improves charge transport in organic semiconductors. Compounds like 1-Methoxy-4-(trifluoromethyl)benzene (3l) exhibit mesomorphic properties, suggesting potential applications in liquid crystal displays .

Future Directions and Research Gaps

Further studies should focus on:

-

Catalytic Asymmetric Synthesis: Enantioselective routes to access chiral biphenyl derivatives.

-

In Vivo Toxicity Profiling: Systematic evaluation of metabolic pathways and organ-specific effects.

-

Materials Optimization: Tuning substituent patterns for enhanced electronic performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume